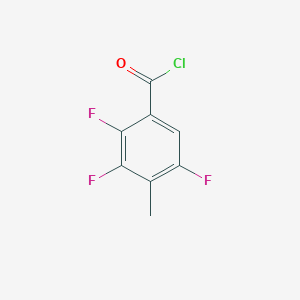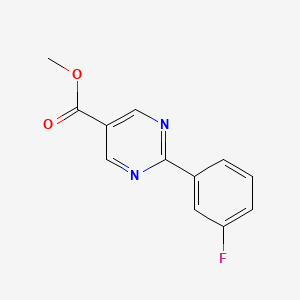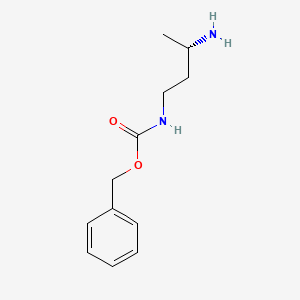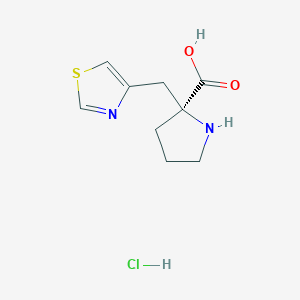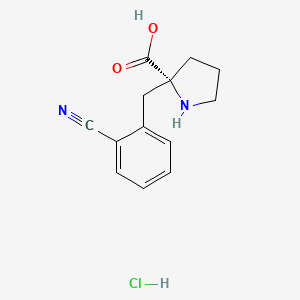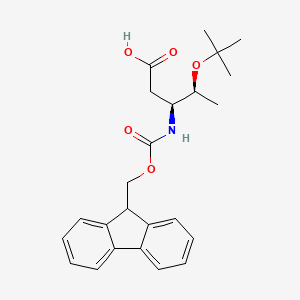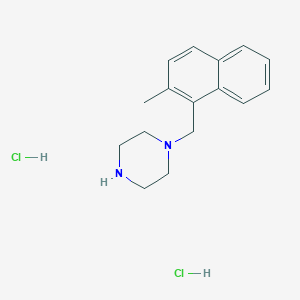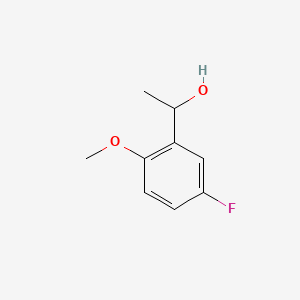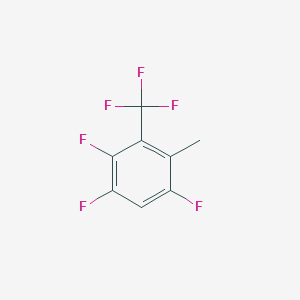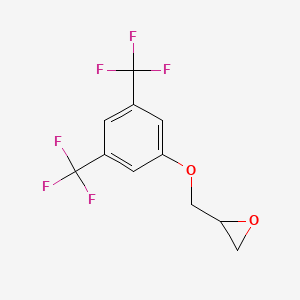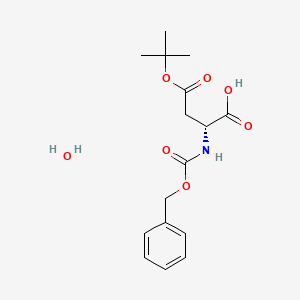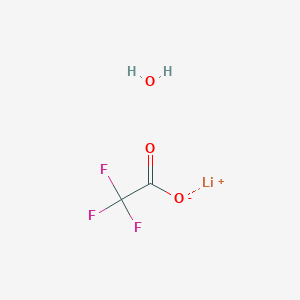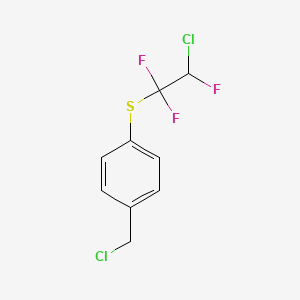
1-Chloromethyl-4-(2-chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene
Overview
Description
1-Chloromethyl-4-(2-chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene is an organosulfur compound that features a benzene ring substituted with a chloromethyl group and a 2-chloro-1,1,2-trifluoro-ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloromethyl-4-(2-chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloromethylbenzene and 2-chloro-1,1,2-trifluoroethanethiol.
Reaction Conditions: The reaction between 4-chloromethylbenzene and 2-chloro-1,1,2-trifluoroethanethiol is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at a temperature range of 0-50°C.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloromethyl-4-(2-chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The sulfur atom in the 2-chloro-1,1,2-trifluoro-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Compounds with reduced functional groups on the benzene ring.
Scientific Research Applications
1-Chloromethyl-4-(2-chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: It may be utilized in the study of biological systems and the development of pharmaceuticals.
Industrial Applications: The compound can be employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Chloromethyl-4-(2-chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the 2-chloro-1,1,2-trifluoro-ethylsulfanyl group can undergo oxidation or reduction. These interactions can lead to the formation of various products with different properties and activities.
Comparison with Similar Compounds
1-Chloromethyl-4-(methylsulfanyl)-benzene: This compound has a similar structure but lacks the trifluoroethyl group.
4-(2-Chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene: This compound is similar but does not have the chloromethyl group.
Uniqueness: 1-Chloromethyl-4-(2-chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene is unique due to the presence of both the chloromethyl and 2-chloro-1,1,2-trifluoro-ethylsulfanyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(chloromethyl)-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3S/c10-5-6-1-3-7(4-2-6)15-9(13,14)8(11)12/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXFZFBEVDCFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)SC(C(F)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001174012 | |
| Record name | 1-(Chloromethyl)-4-[(2-chloro-1,1,2-trifluoroethyl)thio]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001174012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933674-76-1 | |
| Record name | 1-(Chloromethyl)-4-[(2-chloro-1,1,2-trifluoroethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933674-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-4-[(2-chloro-1,1,2-trifluoroethyl)thio]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001174012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


